



# Triethyl orthoformate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Triethyl orthoformate	
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# Triethyl Orthoformate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of **triethyl orthoformate**, a versatile reagent in organic synthesis. It covers its fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular structure, and presents key quantitative data in a structured format. Furthermore, this document outlines detailed experimental protocols for its application in common synthetic transformations and visualizes a key reaction pathway using a Graphviz diagram.

# **Core Properties and Identification**

**Triethyl orthoformate**, systematically named (diethoxymethoxy)ethane, is an organic compound with the chemical formula  $HC(OC_2H_5)_3$ .[1] It is a colorless and volatile liquid.[1]

CAS Number: 122-51-0[1][2][3][4][5]

Molecular Structure:

The molecule features a central carbon atom bonded to one hydrogen atom and three ethoxy groups (-OCH<sub>2</sub>CH<sub>3</sub>).



Molecular Formula: C<sub>7</sub>H<sub>16</sub>O<sub>3</sub>[1][3]

SMILES: CCOC(OCC)OCC[4][6]

InChi Key: GKASDNZWUGIAMG-UHFFFAOYSA-N[1][4][7]

## **Quantitative Data Summary**

The following table summarizes the key physical and chemical properties of **triethyl orthoformate**, facilitating easy comparison and reference.

Property	Value	References
Molecular Weight	148.202 g/mol	[1][3][4]
Density	0.891 g/mL at 25 °C	[1][3][4][7]
Boiling Point	146 °C	[1][3][4][7]
Melting Point	-76 °C	[1][3][4][7]
Refractive Index (n20/D)	1.391	[3][4][7]
Vapor Pressure	2.9 mmHg at 20 °C	[4][7]
Flash Point	86 °F (30 °C)	[7]
Water Solubility	1.35 g/L	[7]
LD50 (oral, rat)	7.06 g/kg	[7]

# **Key Applications and Experimental Protocols**

**Triethyl orthoformate** is a valuable reagent in a variety of organic transformations, primarily due to its ability to serve as a source of a formyl group or as a dehydrating agent.

## **Bodroux-Chichibabin Aldehyde Synthesis**

This reaction allows for the synthesis of aldehydes from Grignard reagents. **Triethyl orthoformate** provides a protected formyl group that is subsequently hydrolyzed to yield the aldehyde.



### Experimental Protocol:

- Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare the Grignard reagent (RMgBr) from the corresponding alkyl or aryl halide and magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.
- Reaction with Triethyl Orthoformate: Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C in an ice bath. Add a solution of triethyl orthoformate in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. The molar ratio of Grignard reagent to triethyl orthoformate is typically 1:1.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours to ensure the reaction goes to completion.
- Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of dilute aqueous acid (e.g., 10% HCl or H<sub>2</sub>SO<sub>4</sub>) with stirring. This step hydrolyzes the intermediate acetal to the desired aldehyde.
- Work-up and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure, and purify the resulting crude aldehyde by distillation or column chromatography.

## **Fischer Esterification: Driving Equilibrium**

In Fischer esterification reactions, the formation of water is a byproduct that can limit the yield of the desired ester. **Triethyl orthoformate** can be employed as a dehydrating agent to drive the reaction towards the product side.

#### Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the
carboxylic acid, an excess of the alcohol (e.g., ethanol), and a catalytic amount of a strong
acid (e.g., sulfuric acid).



- Addition of Triethyl Orthoformate: Add triethyl orthoformate to the reaction mixture. A
  typical molar ratio is 1:1 with respect to the limiting carboxylic acid.
- Reaction: Heat the reaction mixture to reflux for several hours. The **triethyl orthoformate** will react with the water produced during the esterification to form ethanol and ethyl formate, thus removing water from the equilibrium.
- Work-up and Purification: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Extract the ester with a suitable organic solvent, wash the organic layer with water and brine, and dry over an anhydrous drying agent. Remove the solvent under reduced pressure and purify the ester by distillation or column chromatography.

# **Visualizing Reaction Pathways**

The following diagram illustrates the logical workflow of the Bodroux-Chichibabin aldehyde synthesis.



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Caption: Workflow of the Bodroux-Chichibabin Aldehyde Synthesis.

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- To cite this document: BenchChem. [Triethyl orthoformate CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045579#triethyl-orthoformate-cas-number-and-molecular-structure]

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